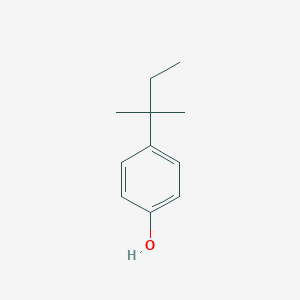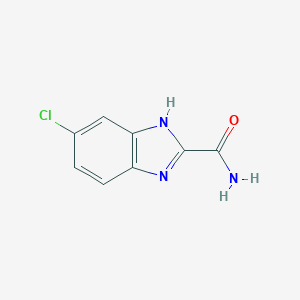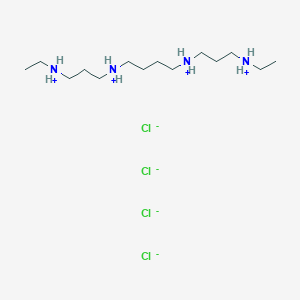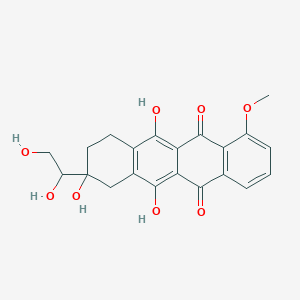
Aglycone C
Descripción general
Descripción
Aglycone C is a naturally occurring compound that belongs to the class of flavonoids. It is widely distributed in plants and has been found in various fruits, vegetables, and medicinal herbs. Aglycone C has gained significant attention in recent years due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.
Mecanismo De Acción
Aglycone C exerts its therapeutic effects through various mechanisms of action. It acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress. Aglycone C also inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells. Aglycone C also modulates various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.
Efectos Bioquímicos Y Fisiológicos
Aglycone C has been found to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation and increase the activity of antioxidant enzymes. Aglycone C also reduces the levels of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells. Aglycone C also improves insulin sensitivity and modulates the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aglycone C has several advantages for lab experiments. It is readily available from natural sources and can be synthesized using various methods. Aglycone C is also stable and can be easily stored. However, there are some limitations to using Aglycone C in lab experiments. It has poor solubility in water, which can limit its bioavailability. Aglycone C can also exhibit low stability in some conditions, such as high temperatures and acidic pH.
Direcciones Futuras
Aglycone C has significant potential for various therapeutic applications. Future research should focus on elucidating the molecular mechanisms of Aglycone C and its effects on different diseases. Further studies are needed to optimize the synthesis of Aglycone C and improve its bioavailability. In addition, more research is needed to determine the optimal dosage and administration of Aglycone C for different diseases.
Conclusion
Aglycone C is a naturally occurring compound that has gained significant attention in recent years due to its potential therapeutic properties. It exhibits antioxidant, anti-inflammatory, and anticancer activities and has been found to have neuroprotective, cardioprotective, and hepatoprotective effects. Aglycone C exerts its therapeutic effects through various mechanisms of action and has several advantages for lab experiments. Future research should focus on elucidating the molecular mechanisms of Aglycone C and its effects on different diseases.
Métodos De Síntesis
Aglycone C can be synthesized using various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to produce Aglycone C from its precursors. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of precursors into Aglycone C. Microbial synthesis involves the use of microorganisms to produce Aglycone C through fermentation.
Aplicaciones Científicas De Investigación
Aglycone C has been extensively studied for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer activities. Aglycone C has also been shown to have neuroprotective, cardioprotective, and hepatoprotective effects. In addition, Aglycone C has been found to modulate the immune system and improve insulin sensitivity.
Propiedades
IUPAC Name |
9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,13,22-24,26,28H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJIPNOEJDYNRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(CO)O)O)C(=C3C2=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863400 | |
| Record name | 8-(1,2-Dihydroxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aglycone C | |
CAS RN |
116455-20-0 | |
| Record name | 7-Deoxy-13-dihydroadriamycinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116455200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)
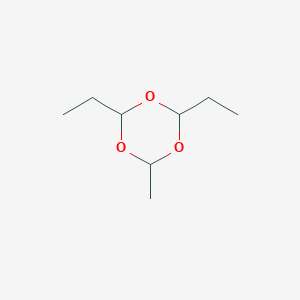
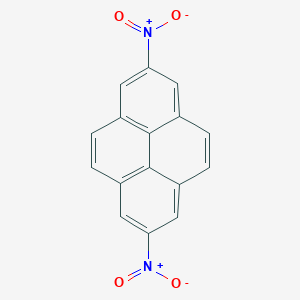
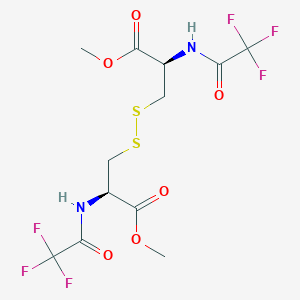
![9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-](/img/structure/B45033.png)

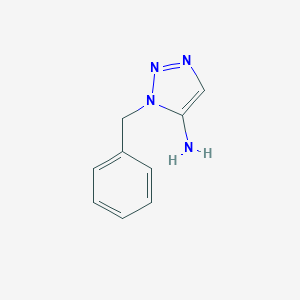
![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)

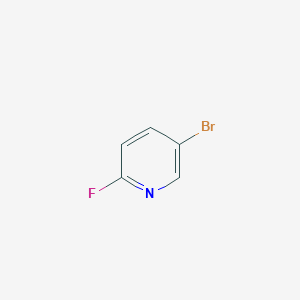
![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)
